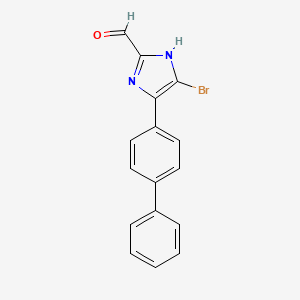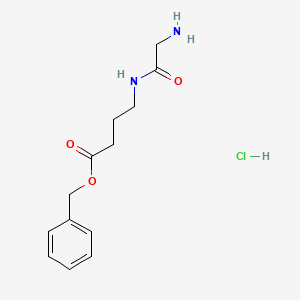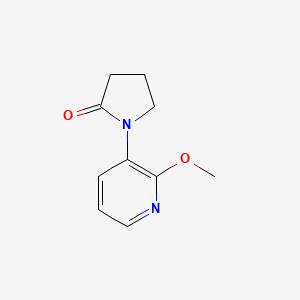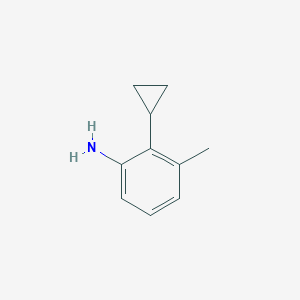
4-(4-Biphenylyl)-5-bromoimidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022723 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022723 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically includes steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a controlled environment, often requiring specific temperatures and pressures.
Catalysis: Catalysts may be used to facilitate the reaction and increase efficiency.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
For large-scale production, the industrial methods focus on optimizing the reaction conditions to ensure consistent quality and yield. This may involve:
Batch Processing: Producing the compound in large batches with controlled parameters.
Continuous Flow Processing: Using continuous flow reactors to maintain a steady production rate.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD33022723 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s characteristics.
Common Reagents and Conditions
The reactions involving MFCD33022723 typically require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms with different reactivity.
Substitution Products: Compounds with new functional groups, leading to diverse applications.
Wissenschaftliche Forschungsanwendungen
MFCD33022723 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate cellular processes and interactions.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of MFCD33022723 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological processes.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Eigenschaften
Molekularformel |
C16H11BrN2O |
|---|---|
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
5-bromo-4-(4-phenylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H11BrN2O/c17-16-15(18-14(10-20)19-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) |
InChI-Schlüssel |
DFBRHMJHZOUSHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(NC(=N3)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)

![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)



![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)




![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
